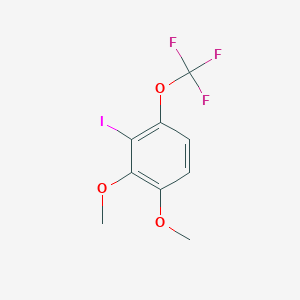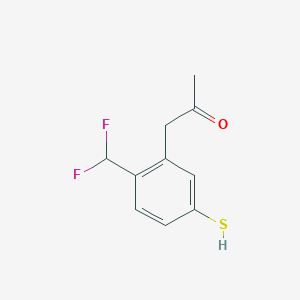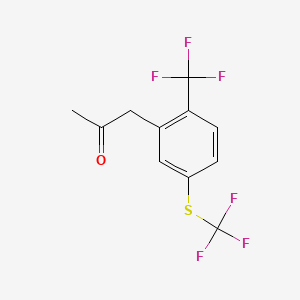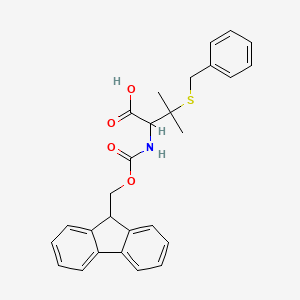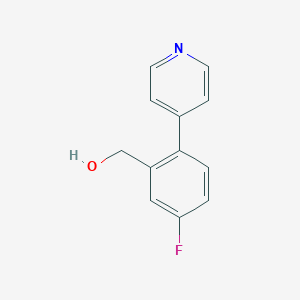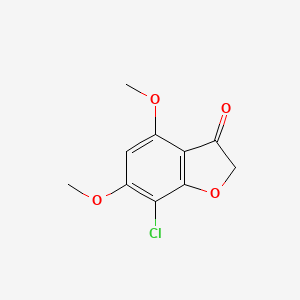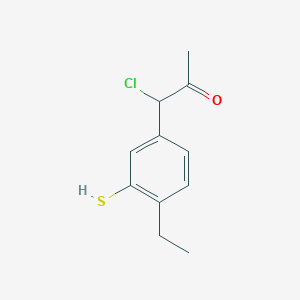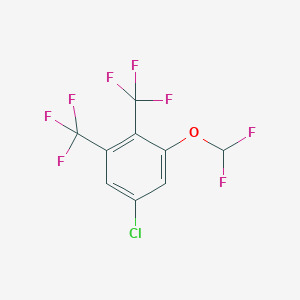
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3ClF7O. This compound is characterized by the presence of trifluoromethyl groups, a chloro substituent, and a difluoromethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Methoxylation: The difluoromethoxy group can be introduced through the reaction of the intermediate compound with difluoromethyl ether (CF2H-O-CH3) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学研究应用
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets and pathways The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to various targets The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects
相似化合物的比较
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Lacks the chloro and difluoromethoxy substituents, resulting in different chemical properties.
1,4-Bis(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Another isomer with distinct properties due to the different positions of the trifluoromethyl groups.
Uniqueness
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene is unique due to the specific combination of trifluoromethyl, chloro, and difluoromethoxy substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H3ClF8O |
|---|---|
分子量 |
314.56 g/mol |
IUPAC 名称 |
5-chloro-1-(difluoromethoxy)-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-3-1-4(8(13,14)15)6(9(16,17)18)5(2-3)19-7(11)12/h1-2,7H |
InChI 键 |
HAQVVIGXNDWIIT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



